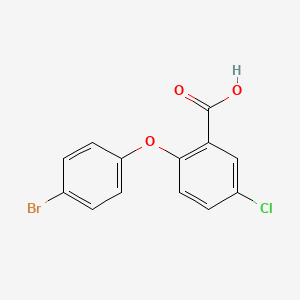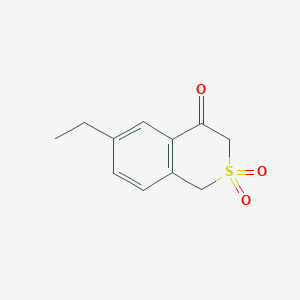![molecular formula C25H25N5O2S B12041582 N-(2,6-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041582.png)
N-(2,6-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-diméthylphényl)-2-{[4-(4-éthoxyphényl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide est un composé organique complexe avec des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé se caractérise par sa structure unique, qui comprend un cycle triazole, un cycle pyridine et un groupe éthoxyphényle, ce qui en fait un sujet d'intérêt pour les chercheurs.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(2,6-diméthylphényl)-2-{[4-(4-éthoxyphényl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide implique généralement plusieurs étapes, notamment la formation du cycle triazole, la fixation des groupes pyridine et éthoxyphényle, et le couplage final avec la partie acétamide. Les réactifs couramment utilisés dans ces réactions comprennent les dérivés de l'hydrazine, les aldéhydes et divers catalyseurs pour faciliter la formation du cycle triazole.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. Des techniques telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse (MS) sont souvent utilisées pour surveiller l'avancement de la réaction et confirmer la structure du produit final.
Analyse Des Réactions Chimiques
Types de réactions
N-(2,6-diméthylphényl)-2-{[4-(4-éthoxyphényl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés pour réduire des groupes fonctionnels spécifiques au sein du composé.
Substitution : Des réactions de substitution nucléophile ou électrophile peuvent se produire, en fonction des réactifs et des conditions utilisés.
Réactifs et conditions courants
Les réactifs courants comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et les catalyseurs (par exemple, le palladium sur charbon). Les conditions réactionnelles telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques ciblés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut entraîner la formation d'amines ou d'alcools.
Applications de la recherche scientifique
N-(2,6-diméthylphényl)-2-{[4-(4-éthoxyphényl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Enquêté pour son potentiel en tant que sonde biochimique ou inhibiteur.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de N-(2,6-diméthylphényl)-2-{[4-(4-éthoxyphényl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, ce qui conduit à une cascade d'événements biochimiques qui entraînent ses effets observés. Les voies impliquées peuvent inclure la transduction du signal, l'expression génique et la régulation métabolique.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2,6-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d'éthyle : Connu pour son utilisation dans la synthèse de divers composés organiques.
Architectures pontées par du disilane : Présentent des structures électroniques uniques et sont utilisées dans les matériaux optoélectroniques.
Propriétés
Formule moléculaire |
C25H25N5O2S |
|---|---|
Poids moléculaire |
459.6 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H25N5O2S/c1-4-32-21-12-10-20(11-13-21)30-24(19-9-6-14-26-15-19)28-29-25(30)33-16-22(31)27-23-17(2)7-5-8-18(23)3/h5-15H,4,16H2,1-3H3,(H,27,31) |
Clé InChI |
BMNITXLTWIZRFI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC=C3C)C)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-1-(4-piperidinyl)-6-[4-(1-pyrrolidinyl)-1-piperidinyl]-1H-benzimidazole](/img/structure/B12041510.png)

![4-(benzyloxy)benzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12041522.png)



![2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride](/img/structure/B12041553.png)



![4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12041568.png)


![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12041600.png)
